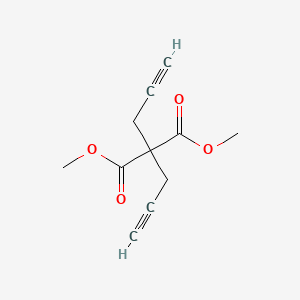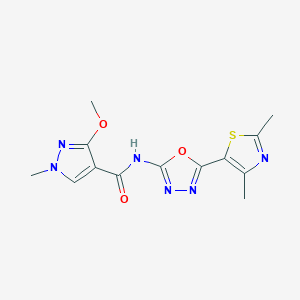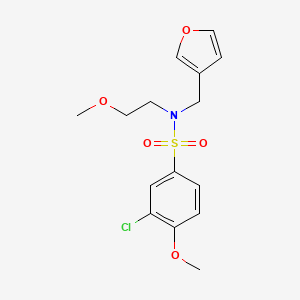![molecular formula C10H12Cl4 B2608234 3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane CAS No. 58189-51-8](/img/structure/B2608234.png)
3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane, commonly known as TCDD, is a synthetic organic compound that belongs to the family of dioxins. TCDD is a highly toxic environmental contaminant that has been linked to a range of adverse health effects in humans and animals. Despite its toxicity, TCDD has been widely used in various industrial applications, including as a herbicide and a wood preservative.
Wirkmechanismus
The mechanism of action of TCDD is complex and not fully understood. TCDD binds to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in various cellular processes, including metabolism, cell proliferation, and differentiation. TCDD binding to AhR activates a cascade of events that leads to the production of reactive oxygen species (ROS) and the induction of oxidative stress. The resulting cellular damage can lead to a range of adverse health effects.
Biochemical and Physiological Effects
TCDD exposure has been linked to a range of biochemical and physiological effects. TCDD has been shown to disrupt the normal functioning of the immune system, leading to increased susceptibility to infections and autoimmune diseases. TCDD exposure has also been linked to reproductive abnormalities, including decreased fertility and increased risk of miscarriage. TCDD exposure during pregnancy has been shown to have harmful effects on fetal development, including birth defects and developmental disorders.
Vorteile Und Einschränkungen Für Laborexperimente
TCDD is a highly toxic compound that requires strict safety protocols for handling and disposal. Despite its toxicity, TCDD has been widely used in laboratory experiments to study its toxicological properties. One advantage of using TCDD in lab experiments is that it provides a well-defined model for studying the effects of dioxin exposure. However, the use of TCDD in lab experiments is limited by its toxicity and the need for strict safety protocols.
Zukünftige Richtungen
There are several future directions for research on TCDD. One area of research is the development of new methods for the detection and quantification of TCDD in environmental samples. Another area of research is the identification of new targets for the toxicological effects of TCDD. This could lead to the development of new treatments for the adverse health effects of TCDD exposure. Finally, there is a need for further research on the long-term effects of TCDD exposure on human health, particularly in populations that are at high risk of exposure.
Synthesemethoden
TCDD is synthesized through a complex process that involves the chlorination of tricyclodecane. The process involves the use of high temperatures and pressures, and the reaction is carried out in the presence of a catalyst. The final product is purified through a series of steps, including distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
TCDD has been extensively studied for its toxicological properties. It has been found to be a potent carcinogen, mutagen, and teratogen. TCDD exposure has been linked to a range of adverse health effects in humans, including immune system dysfunction, reproductive abnormalities, and developmental disorders. TCDD has also been shown to have harmful effects on wildlife, including birds, fish, and mammals.
Eigenschaften
IUPAC Name |
3,3,10,10-tetrachlorotricyclo[7.1.0.02,4]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl4/c11-9(12)5-3-1-2-4-6-8(7(5)9)10(6,13)14/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPBENGIKVHXME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C2(Cl)Cl)C3C(C1)C3(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide](/img/structure/B2608151.png)





![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2608157.png)
![Methyl 2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2608164.png)




![(2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B2608172.png)
![3-[4-amino-3-[(3-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2608174.png)